1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone
Description
1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex piperidine-derived compound featuring a unique structural framework. Its structure includes:
- Two piperidine rings: One linked via a carbonyl group and another substituted with an isobutylsulfonyl moiety.
- Ketone functionality: The ethanone group contributes to polarity and reactivity.
Properties
IUPAC Name |
1-[4-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4S/c1-13(2)12-24(22,23)16-6-10-19(11-7-16)17(21)15-4-8-18(9-5-15)14(3)20/h13,15-16H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNQOXXHHHICKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine
The foundational step involves introducing the isobutylsulfonyl group to the piperidine ring. Starting with piperidin-4-one, sulfonylation is performed using isobutylsulfonyl chloride under basic conditions (e.g., triethylamine or sodium hydride in tetrahydrofuran). The reaction proceeds via nucleophilic substitution at the piperidine nitrogen, yielding 4-(isobutylsulfonyl)piperidine.
Reaction Conditions:
Purification and Characterization
Crude product is purified using column chromatography (ethyl acetate/hexane, 3:7) or recrystallization (methanol/water). Key spectroscopic data:
- ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.30 (m, 2H, SO₂CH₂), 2.95–2.80 (m, 4H, piperidine-H), 2.10–1.90 (m, 1H, isobutyl-CH), 1.20 (d, 6H, J = 6.8 Hz, isobutyl-CH₃).
Formation of the Piperidine-1-carbonyl Bridge
Activation of 4-(Isobutylsulfonyl)piperidine
The piperidine nitrogen is activated for coupling by converting it to a carbonyl chloride. Treatment with phosgene or oxalyl chloride in DCM generates the reactive intermediate 4-(isobutylsulfonyl)piperidine-1-carbonyl chloride.
Reaction Conditions:
Coupling with Piperidin-4-yl Ethanone
The carbonyl chloride reacts with piperidin-4-yl ethanone in the presence of a base to form the piperidine-1-carbonyl bridge. N,N-Diisopropylethylamine (DIPEA) is used to scavenge HCl, driving the reaction to completion.
Reaction Conditions:
- Solvent: DCM or THF
- Base: DIPEA (3.0 equiv)
- Temperature: Room temperature
- Yield: 70–78% after column chromatography (ethyl acetate/hexane, 1:1).
Industrial-Scale Optimization
Continuous Flow Hydrogenation
Adapting methods from piperidine synthesis patents, hydrogenation is performed in a continuous flow reactor using palladium on carbon (Pd/C) under 5–7 bar H₂ pressure. This approach enhances yield (92–95%) and reduces reaction time.
Crystallization Techniques
The final compound is purified via anti-solvent crystallization using tert-butyl methyl ether (MTBE) to achieve >99% purity. This method eliminates reliance on chromatography for large-scale production.
Analytical Data and Quality Control
Spectroscopic Characterization
Stability Studies
The compound remains stable under accelerated conditions (40°C/75% RH for 6 months), with no degradation observed by HPLC.
Chemical Reactions Analysis
1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and secondary amines.
Scientific Research Applications
Therapeutic Potential
The compound has been investigated for its potential in treating various medical conditions, particularly those related to metabolic syndromes and central nervous system disorders:
- Metabolic Disorders : Research indicates that compounds similar to this one can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, obesity, and type 2 diabetes . Such inhibition can lead to improved insulin sensitivity and reduced blood pressure.
- Neuropharmacology : The piperidine structure suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by modulating neurotransmitter systems .
Cancer Research
Studies have shown that derivatives of this compound may exhibit anti-cancer properties. For example, compounds incorporating similar sulfonamide structures have been evaluated for their ability to inhibit human liver cancer cell lines . The mechanism often involves the disruption of cellular pathways critical for cancer cell survival.
Ion Channel Modulation
Research indicates that compounds with similar structural motifs can act as inhibitors of ion channels, which are vital in pain signaling and neuronal excitability . This opens avenues for developing analgesics that target chronic pain conditions.
Case Study 1: Inhibition of Metabolic Enzymes
A study focused on the synthesis of related sulfonamide compounds demonstrated their efficacy in inhibiting 11β-hydroxysteroid dehydrogenase type 1. The findings suggested that these inhibitors could be beneficial for patients suffering from metabolic syndrome due to their role in regulating cortisol levels .
Case Study 2: Anti-Cancer Activity
Another investigation evaluated the anti-cancer properties of sulfonamide derivatives, including those structurally related to the target compound. These studies highlighted significant cytotoxic effects on liver cancer cells, indicating potential therapeutic applications in oncology .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone | Structure | Anti-cancer activity |
| (4-Methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | Structure | Ion channel modulation |
| (4-(Isobutylsulfonyl)piperidin-1-yl)(4-methylthiazol) | Structure | Metabolic enzyme inhibition |
Mechanism of Action
The mechanism of action of 1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, modulating their activity. This compound may inhibit or activate these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous piperidine derivatives:
Key Comparisons :
Electron-Withdrawing Groups :
- The target compound’s isobutylsulfonyl group contrasts with fluorophenyl () and oxadiazole () substituents. Sulfonyl groups enhance stability but may reduce solubility compared to hydroxylated analogs (e.g., ’s bis-hydroxyphenyl derivative) .
Ring Systems and Conformational Effects :
- Dual piperidine rings in the target compound may restrict conformational flexibility compared to piperazine () or pyrrolidine () analogs. This rigidity could influence binding affinity in biological targets .
Biological Activity: Piperidine-containing compounds in –4 demonstrated antibacterial activity via pyrimidine and thiazolidinone hybrids. While the target compound’s activity is unreported, its sulfonyl group could modulate antimicrobial efficacy by altering membrane permeability .
Synthetic Methods :
- Microwave-assisted synthesis (used in –4) improves reaction efficiency for piperidine derivatives. The target compound’s synthesis might similarly benefit from such techniques, though its complex structure may require optimized conditions .
Physicochemical Properties :
- The logP of the target compound is expected to be higher than hydroxylated derivatives (e.g., 2.96 for ’s compound) due to the hydrophobic isobutylsulfonyl group. This impacts bioavailability and blood-brain barrier penetration .
Research Findings and Conformational Analysis
- Amide Bond Isomerization : studied piperidine amides and found that amide bond isomerization occurs at rates dependent on temperature and substituent proximity. The target compound’s carbonyl linkage between piperidines may exhibit similar dynamic behavior, influencing its pharmacokinetic profile .
- Antibacterial Screening : Compounds in –4 with piperidine-pyrimidine hybrids showed moderate to strong activity against S. aureus and E. coli. Structural parallels suggest the target compound could be a candidate for similar evaluations .
Biological Activity
1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of inflammatory responses and metabolic disorders. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine core with isobutylsulfonyl and carbonyl functional groups, which may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 394.62 g/mol .
NLRP3 Inflammasome Inhibition
Recent studies have identified that compounds similar to this compound exhibit inhibitory effects on the NLRP3 inflammasome, a critical component in the inflammatory response. For instance, derivatives of piperidine-based compounds have shown significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages .
Table 1: Summary of Biological Activity Against NLRP3 Inflammasome
| Compound | Concentration (µM) | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|---|
| Compound A | 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |
| Compound B | 50 | 21 | 29.1 ± 4.8 |
| Compound C | 10 | 20.3 ± 1.3 | 39.2 ± 6.6 |
This table illustrates the concentration-dependent inhibition observed in various compounds related to the target compound, suggesting that structural modifications could enhance efficacy.
Antitumor Activity
In addition to its anti-inflammatory properties, research has indicated that similar sulfonamide derivatives possess antitumor activity. A study evaluated a series of piperazine derivatives for their ability to inhibit tumor cell proliferation, demonstrating promising results against various cancer cell lines . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity as well. Research on related piperazine compounds has shown effectiveness against bacterial and fungal strains, indicating that modifications in the piperidine structure could yield similar results for the target compound .
Pharmacological Applications
Given its biological activities, this compound may have therapeutic applications in:
- Inflammatory Diseases : Targeting conditions like rheumatoid arthritis or other inflammatory disorders through NLRP3 inhibition.
- Cancer Treatment : As an adjunct therapy in oncology due to its antitumor properties.
- Infection Control : Potential use as an antimicrobial agent against resistant strains.
Q & A
Basic Research Questions
What are the standard synthetic routes for 1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone, and how are reaction conditions optimized?
Methodological Answer:
The compound is synthesized via multi-step reactions involving piperidine derivatives and sulfonyl/carbonyl coupling agents. For example:
- Step 1: Piperidine rings are functionalized via nucleophilic substitution or coupling reactions (e.g., using bromobenzene or isobutylsulfonyl chloride) .
- Step 2: Carbonyl groups are introduced via Friedel-Crafts acylation or amidation, with yields optimized by adjusting catalysts (e.g., AlCl₃) and solvents (e.g., dichloromethane) .
- Critical Parameters: Temperature (often 0–80°C), solvent polarity, and catalyst loading significantly impact yield. For instance, reactions in tetrahydrofuran (THF) at 50°C improved yields by 20% compared to DMF in analogous syntheses .
How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- 1H-NMR Spectroscopy: Key signals include:
- Piperidine protons at δ 1.5–2.0 ppm (multiplet) and δ 3.0–4.0 ppm (axial/equatorial coupling) .
- Isobutylsulfonyl group protons (δ 1.2–1.4 ppm for CH(CH₂)₂ and δ 3.1–3.3 ppm for SO₂CH₂) .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. For example, a derivative with C₁₈H₂₈N₂O₃S showed a peak at m/z 365.18 .
- X-ray Crystallography: Used sparingly due to complexity, but confirms stereochemistry in analogous piperidine derivatives .
Advanced Research Questions
How can conflicting biological activity data in structure-activity relationship (SAR) studies be resolved?
Methodological Answer:
- Dose-Response Analysis: Re-test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Orthogonal Assays: Validate enzyme inhibition (e.g., IC₅₀) with cell-based functional assays (e.g., cAMP modulation for GPCR targets) .
- Molecular Dynamics Simulations: Resolve contradictions by modeling ligand-receptor binding kinetics. For example, a sulfonyl group’s conformational flexibility may explain variable IC₅₀ values in kinase assays .
What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina): Screen against target libraries (e.g., GPCRs, kinases) using the compound’s 3D structure (generated via Gaussian 09) .
- Pharmacophore Modeling: Identify critical motifs (e.g., sulfonyl group for hydrogen bonding, piperidine for hydrophobic interactions) using Schrödinger Suite .
- ADMET Prediction: Tools like SwissADME assess bioavailability (e.g., LogP ~3.5 for optimal blood-brain barrier penetration) .
How are reaction impurities characterized and mitigated during scale-up?
Methodological Answer:
- HPLC-MS Purity Checks: Detect byproducts (e.g., de-sulfonated intermediates) using C18 columns and acetonitrile/water gradients .
- Recrystallization Optimization: Use ethanol/water mixtures (70:30 v/v) to remove polar impurities, improving purity from 85% to >98% .
- Flow Chemistry: Continuous reactors reduce side reactions (e.g., over-alkylation) by maintaining precise residence times .
What strategies address low solubility in in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤0.1% v/v) with surfactants (e.g., 0.01% Tween-80) to stabilize aqueous suspensions .
- Prodrug Design: Introduce phosphate esters at the piperidine nitrogen, enhancing solubility by 10-fold in PBS (pH 7.4) .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in cell cultures .
Data Contradiction Analysis
How to reconcile discrepancies in reported synthetic yields (e.g., 40% vs. 75%) for similar derivatives?
Methodological Answer:
- Reaction Kinetic Profiling: Use in-situ FTIR to monitor intermediate formation rates. For example, slower acyl transfer in one protocol may explain yield drops .
- Byproduct Analysis: LC-MS identifies competing pathways (e.g., N- vs. O-alkylation) that divert reactants .
- Catalyst Screening: Switch from Pd/C to Wilkinson’s catalyst in hydrogenation steps improved yields by 30% in a related piperidine synthesis .
Tables for Key Data
Table 1: Comparative Yields in Piperidine Derivative Syntheses
| Reaction Step | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine acylation | AlCl₃ | DCM | 64 | |
| Sulfonylation | NEt₃ | THF | 92 | |
| Cyclopropane coupling | Pd(OAc)₂ | Toluene | 40 |
Table 2: Biological Activity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| Benzoylpiperidine derivative | Kinase A | 12.3 | Fluorescence | |
| Sulfonyl-piperidine | GPCR | 230 | cAMP ELISA | |
| Naphthyl-propanone | CYP450 | 4500 | LC-MS/MS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
